9-Vinylcarbazole

Description

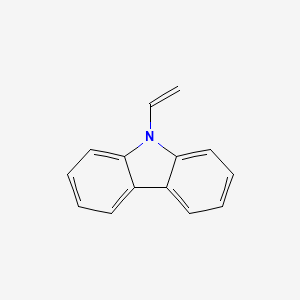

Structure

3D Structure

Properties

IUPAC Name |

9-ethenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFHAJHLJHVUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-59-8 | |

| Record name | Poly(N-vinylcarbazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4022155 | |

| Record name | N-Vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-13-5 | |

| Record name | N-Vinylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Vinylcarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-vinylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D629AMY6F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Solubility of 9-Vinylcarbazole: A Technical Guide for Researchers

An In-depth Examination of the Solubility Profile and Experimental Determination of 9-Vinylcarbazole (B74595) in Common Organic Solvents

Abstract

Introduction

9-Vinylcarbazole (NVC) is an organic compound of significant interest due to its vinyl group, which allows for polymerization to form poly(9-vinylcarbazole) (PVK), a well-known photoconductive and thermoplastic polymer.[1][2] The solubility of NVC in various organic solvents is a critical parameter for its application in polymerization processes, thin-film fabrication, and in the formulation of various organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.[3] Understanding the solubility behavior of 9-vinylcarbazole is essential for solvent selection, optimizing reaction conditions, and ensuring the homogeneity of solutions used in these advanced applications.

This guide addresses the qualitative solubility of 9-vinylcarbazole in common organic solvents and provides a detailed methodology for its quantitative determination.

Qualitative Solubility Profile

Based on available data, 9-vinylcarbazole is a crystalline solid at room temperature and is generally considered to be soluble in a range of common organic solvents. Its solubility is largely dictated by the "like dissolves like" principle, where its predominantly non-polar aromatic structure favors dissolution in non-polar and moderately polar solvents.

Table 1: Qualitative Solubility of 9-Vinylcarbazole in Common Organic Solvents

| Solvent Category | Solvent | Qualitative Solubility |

| Aromatic Hydrocarbons | Toluene | Soluble[4][5] |

| Benzene | Soluble[5] | |

| Chlorinated Solvents | Chloroform (CHCl₃) | Soluble[3][4] |

| Dichloromethane (CH₂Cl₂) | Soluble[5] | |

| Ethers | Tetrahydrofuran (THF) | Soluble[3][4] |

| Ketones | Acetone | Soluble |

| Alcohols | Methanol | Soluble in hot methanol[4] |

| Ethanol | Precipitates from[4] | |

| Amides | Dimethylformamide (DMF) | Soluble[4] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[3] |

| Alkanes | Hexane | Precipitates from[4] |

| Cyclohexane | Soluble | |

| Nitriles | Acetonitrile | Soluble |

| Aqueous | Water | Insoluble[3] |

It is important to note that while 9-vinylcarbazole is soluble in several solvents, its polymer, poly(9-vinylcarbazole), exhibits a more restricted solubility, being soluble in aromatic hydrocarbons, halogenated hydrocarbons, and ketones, but resistant to acids, alkalis, and aliphatic hydrocarbons.[2]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 9-vinylcarbazole in common organic solvents (e.g., in g/100 mL or mol/L at specified temperatures). The absence of this data highlights the necessity for researchers to determine it experimentally based on their specific requirements. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining the Solubility of 9-Vinylcarbazole

The following protocol describes the widely accepted isothermal shake-flask method, followed by gravimetric analysis to determine the equilibrium solubility of 9-vinylcarbazole in a given organic solvent.

Materials and Equipment

-

9-Vinylcarbazole (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with a water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 9-vinylcarbazole to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or a water bath on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of the solubility.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For low-boiling point solvents, this can be done at room temperature or with gentle heating. For higher-boiling point solvents, a rotary evaporator or a gentle stream of an inert gas (e.g., nitrogen) can be used.

-

Once the majority of the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of 9-vinylcarbazole (64-66 °C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Data Calculation

The solubility can be calculated using the following formulas:

-

Mass of dissolved 9-vinylcarbazole (m_solute): m_solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent (m_solvent): m_solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility in g/100 g of solvent: Solubility = (m_solute / m_solvent) * 100

-

Solubility in g/L of solvent (assuming solvent density is known): Volume of solvent (V_solvent) = m_solvent / density_solvent Solubility = m_solute / V_solvent

-

Solubility in mol/L (Molarity): Moles of solute = m_solute / Molar mass of 9-vinylcarbazole (193.24 g/mol ) Solubility = Moles of solute / V_solvent

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 9-vinylcarbazole solubility.

Caption: Experimental workflow for determining the solubility of 9-vinylcarbazole.

Conclusion

While qualitative data indicates that 9-vinylcarbazole is soluble in a variety of common organic solvents, a lack of specific quantitative data in the public domain necessitates experimental determination for applications requiring precise concentrations. The provided detailed protocol for the isothermal shake-flask method followed by gravimetric analysis offers a reliable means for researchers to obtain this critical data. An accurate understanding and determination of the solubility of 9-vinylcarbazole are paramount for its effective utilization in the development of advanced materials and technologies.

References

The Genesis of a Photoconductive Pioneer: An In-depth Technical Guide to the Discovery and Historical Development of 9-Vinylcarbazole

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of 9-vinylcarbazole (B74595) (NVK) and its renowned polymer, poly(N-vinylcarbazole) (PVK), is now available for researchers, scientists, and professionals in drug development and materials science. This whitepaper traces the journey of this significant monomer from its initial synthesis to its pivotal role in the advancement of organic electronics.

The discovery of 9-vinylcarbazole is credited to the pioneering work of German chemist Walter Reppe and his colleagues Ernst Keyssner and Eugen Dorrer at I.G. Farben in the 1930s. Their research into acetylene (B1199291) chemistry led to a U.S. patent in 1937, marking the official birth of this versatile compound. The subsequent polymerization of NVK to PVK unveiled a material with remarkable properties, most notably its photoconductivity, a discovery that paved the way for its use in early electrophotography and continues to influence the design of modern organic electronic devices.

This in-depth guide provides a chronological account of the key milestones in the development of 9-vinylcarbazole, detailed experimental protocols for its synthesis and polymerization, and a summary of the evolution of its applications.

Discovery and Early Synthesis: The Reppe Vinylation

The foundational method for synthesizing 9-vinylcarbazole, developed by Walter Reppe, involves the direct vinylation of carbazole (B46965) with acetylene under high pressure. This reaction, a cornerstone of "Reppe Chemistry," opened up new avenues for the utilization of acetylene in industrial chemical synthesis.

The historical development of 9-vinylcarbazole and its polymer is a testament to the enduring impact of fundamental chemical research on technological advancement.

Synthesis of 9-Vinylcarbazole: From Classic to Contemporary Methods

The synthesis of 9-vinylcarbazole has evolved from the original high-pressure acetylene method to include several alternative routes that offer milder reaction conditions and improved yields.

Experimental Protocols for 9-Vinylcarbazole Synthesis

This section provides detailed methodologies for key synthetic routes to 9-vinylcarbazole.

Protocol 1: Classical Reppe Synthesis (High-Pressure Acetylene Vinylation)

-

Reactants: Carbazole, Acetylene, Potassium Hydroxide (B78521) (catalyst), Organic Solvent (e.g., N-methylpyrrolidone, dioxane).

-

Apparatus: High-pressure autoclave equipped with a stirrer and heating system.

-

Procedure:

-

A suspension of carbazole and potassium hydroxide in the chosen solvent is charged into the autoclave.

-

The autoclave is sealed and purged with nitrogen.

-

Acetylene is introduced into the autoclave to the desired pressure.

-

The mixture is heated to the reaction temperature and stirred for the specified duration.

-

After cooling and venting the excess acetylene, the reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure, and the crude 9-vinylcarbazole is purified by recrystallization or distillation.

-

Protocol 2: Transvinylation using Vinyl Acetate

-

Reactants: Carbazole, Vinyl Acetate, Palladium or Iridium-based catalyst, Base (e.g., sodium carbonate).

-

Apparatus: Round-bottom flask with a reflux condenser, magnetic stirrer, and heating mantle.

-

Procedure:

-

Carbazole, vinyl acetate, the catalyst, and the base are combined in the round-bottom flask.

-

The mixture is heated to reflux and stirred for the required reaction time.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.

-

The excess vinyl acetate is removed by distillation.

-

The resulting crude product is purified by column chromatography or recrystallization.

-

Summary of 9-Vinylcarbazole Synthesis Conditions

| Method | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) |

| Reppe Synthesis | KOH, NaOH, or their metal salts | Dioxane, THF, NMP | 120-200 | 10-25 atm | 80-95 |

| Transvinylation | Palladium (II) acetate, Iridium complexes | Toluene, Dioxane | 80-120 | Atmospheric | 70-90 |

| Reaction with Vinyl Ether | Mercury (II) salts | Dioxane | 80-100 | Atmospheric | 60-80 |

The Polymerization of 9-Vinylcarbazole: Crafting a Photoconductive Polymer

The utility of 9-vinylcarbazole is fully realized through its polymerization to poly(N-vinylcarbazole) (PVK). The methods of polymerization have evolved significantly, allowing for greater control over the polymer's properties.

Key Polymerization Techniques and Their Protocols

Protocol 3: Free-Radical Polymerization

-

Monomer: 9-Vinylcarbazole

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Solvent: Toluene, Benzene, or Dioxane.

-

Procedure:

-

9-Vinylcarbazole is dissolved in the solvent in a reaction flask.

-

The initiator is added to the solution.

-

The flask is purged with an inert gas (e.g., nitrogen or argon) and heated to the desired temperature (typically 60-80 °C).

-

The polymerization is allowed to proceed for several hours.

-

The resulting polymer is isolated by precipitation into a non-solvent such as methanol (B129727), filtered, and dried under vacuum.

-

Protocol 4: Cationic Polymerization

-

Monomer: 9-Vinylcarbazole

-

Initiator: Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protic acids (e.g., H₂SO₄).

-

Solvent: Dichloromethane or Nitrobenzene.

-

Procedure:

-

A solution of 9-vinylcarbazole in the solvent is cooled to a low temperature (e.g., 0 °C or below).

-

The initiator is added dropwise to the stirred solution.

-

The polymerization is typically very rapid.

-

The reaction is quenched by the addition of a small amount of methanol or ammonia.

-

The polymer is precipitated in methanol, filtered, and dried.

-

Protocol 5: Controlled Radical Polymerization (ATRP Example)

-

Monomer: 9-Vinylcarbazole

-

Initiator: An alkyl halide (e.g., ethyl α-bromoisobutyrate).

-

Catalyst System: A copper(I) halide (e.g., CuBr) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

-

Solvent: Toluene or Anisole.

-

Procedure:

-

The monomer, initiator, and solvent are placed in a Schlenk flask.

-

The catalyst and ligand are added, and the flask is subjected to several freeze-pump-thaw cycles to remove oxygen.

-

The flask is backfilled with an inert gas and placed in a thermostated oil bath to initiate polymerization.

-

Samples are taken periodically to monitor conversion and molecular weight evolution.

-

The polymerization is quenched by exposing the reaction mixture to air.

-

The copper catalyst is removed by passing the polymer solution through a column of neutral alumina.

-

The polymer is isolated by precipitation in methanol.

-

Comparative Data for PVK Polymerization Methods

| Polymerization Method | Typical Initiator(s) | Solvent(s) | Temperature (°C) | Molecular Weight Control | Polydispersity Index (PDI) |

| Free-Radical | AIBN, BPO | Toluene, Benzene | 60-80 | Poor | > 2.0 |

| Cationic | BF₃·OEt₂, SnCl₄ | CH₂Cl₂, Nitrobenzene | -78 to 25 | Moderate | 1.5 - 2.5 |

| ATRP | Ethyl α-bromoisobutyrate/CuBr/PMDETA | Toluene, Anisole | 60-110 | Good | 1.1 - 1.5 |

| RAFT | Dithioesters, Trithiocarbonates | Dioxane, Toluene | 60-100 | Excellent | < 1.2 |

The journey of 9-vinylcarbazole from its discovery in the early 20th century to its current status as a key component in advanced materials is a compelling narrative of scientific innovation. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of this remarkable molecule in their own work.

Health and Safety Considerations for Handling 9-Vinylcarbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations associated with the handling of 9-Vinylcarbazole (B74595) (NVC). It is intended to equip researchers, scientists, and professionals in drug development with the necessary information to manage this chemical safely in a laboratory and manufacturing environment.

Chemical and Physical Properties

9-Vinylcarbazole is a monomer used in the production of poly(vinylcarbazole) (PVK), a conductive polymer with applications in optoelectronic devices.[1][2][3] It is a slightly brown or off-white crystalline solid.[2][4][5]

| Property | Value |

| CAS Number | 1484-13-5[6] |

| Molecular Formula | C14H11N[6] |

| Molar Mass | 193.24 g/mol [7] |

| Melting Point | 60-66 °C[6] |

| Boiling Point | 154-155 °C at 3 mmHg[2] |

| Solubility | Insoluble in water. Soluble in organic solvents such as acetone, alcohol, chloroform, cyclohexane, hexane, and THF.[2][8][9] |

Toxicological Data and Health Hazards

9-Vinylcarbazole is classified as a hazardous chemical.[5] It is fatal if swallowed and harmful in contact with skin.[5] It also causes skin irritation and may cause an allergic skin reaction.[7] Furthermore, it is suspected of causing genetic defects.[7]

| Hazard Classification | GHS Category |

| Acute Toxicity, Oral | Category 2[5] |

| Acute Toxicity, Dermal | Category 4[5] |

| Skin Corrosion/Irritation | Category 2[5] |

| Skin Sensitization | Category 1[5] |

| Germ Cell Mutagenicity | Category 2[5] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1[7] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1[7] |

A review of N-vinyl compounds indicated that genotoxicity was observed for 9-Vinylcarbazole.[10] The International Agency for Research on Cancer (IARC) has not classified 9-Vinylcarbazole, but its parent compound, carbazole (B46965), is not classifiable as to its carcinogenicity to humans (Group 3).[11]

Occupational Exposure and Handling Procedures

Currently, there are no established occupational exposure limits for 9-Vinylcarbazole by major regulatory bodies.[4][8] Therefore, it is crucial to handle this substance with a high degree of caution.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][12]

-

Emergency eyewash stations and safety showers should be readily accessible.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

General Hygiene Practices

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Contaminated work clothing should not be allowed out of the workplace.[5]

Experimental Protocols for Hazard Assessment

Detailed methodologies for assessing the health hazards of chemicals like 9-Vinylcarbazole are outlined in various OECD (Organisation for Economic Co-operation and Development) guidelines. Researchers should refer to these standardized protocols for conducting toxicological studies.

Example Experimental Workflow for Assessing Skin Sensitization:

Caption: Workflow for a typical in vivo skin sensitization study.

First-Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[5]

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[4]

Storage and Disposal

-

Storage: Store in a dry, cool, and well-ventilated place.[4] Keep the container tightly closed and store locked up.[5] Incompatible with strong oxidizing agents and strong acids.[4][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, or national legislation.[13]

Environmental Hazards

9-Vinylcarbazole is very toxic to aquatic life with long-lasting effects.[5][7] It should not be released into the environment.[4]

Logical Relationship of Hazard Information:

Caption: Interrelationship of 9-Vinylcarbazole hazards and safety measures.

This guide is intended as a summary of the available health and safety information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and other relevant safety literature.[4][5][14] Always consult the SDS before handling any chemical.

References

- 1. Application research of 9-vinylcarbazole_Chemicalbook [chemicalbook.com]

- 2. 9-Vinylcarbazole | 1484-13-5 [chemicalbook.com]

- 3. 9-Vinyl carbazole | 1484-13-5 | FV06367 | Biosynth [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]

- 7. N-Vinylcarbazole | C14H11N | CID 15143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. polymersource.ca [polymersource.ca]

- 10. N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1484-13-5 Name: 9-vinylcarbazole [xixisys.com]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. chemimpex.com [chemimpex.com]

A Technical Guide to the Thermal Stability and Degradation of 9-Vinylcarbazole and its Polymer

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 9-Vinylcarbazole (9-VC) and its widely used polymer, Poly(9-Vinylcarbazole) (PVK). Understanding these thermal properties is critical for the application of these materials in advanced technologies such as organic light-emitting diodes (OLEDs), photovoltaics, and drug delivery systems, where thermal resilience directly impacts performance and longevity.[1][2]

Thermal Properties of 9-Vinylcarbazole (Monomer)

9-Vinylcarbazole is a crystalline solid that serves as the monomer for the production of PVK.[1] Its intrinsic thermal properties are the foundation for the stability of the resulting polymer. Key thermal data for the 9-VC monomer are summarized below.

Table 1: Thermal Properties of 9-Vinylcarbazole Monomer

| Property | Value | Reference(s) |

| Melting Point | 60-65 °C | [1] |

| Boiling Point | 154-155 °C (at 3 mmHg) | [1] |

The vinyl group on the carbazole (B46965) moiety provides a reactive site for polymerization, a process that significantly enhances its thermal stability, leading to the formation of the high-performance polymer PVK.

Thermal Stability and Properties of Poly(9-Vinylcarbazole) (PVK)

Poly(9-Vinylcarbazole) is a thermoplastic polymer renowned for its high thermal stability, chemical resistance, and valuable optoelectronic properties.[2] It can be utilized at temperatures up to 160-170 °C, making it suitable for applications that involve thermal stress.

One of the defining characteristics of PVK is its high glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Various studies report a Tg for PVK in the range of 200 °C to 238 °C, indicating its ability to maintain structural integrity at elevated temperatures.[3][4][5] The thermal degradation of PVK, as measured by thermogravimetric analysis (TGA), typically begins at temperatures well above 300 °C.

Table 2: Quantitative Thermal Degradation Data for Poly(9-Vinylcarbazole) (PVK)

| Material | Onset Decomposition Temp. (Tonset) | Temperature at Max. Decomposition Rate | Key Findings | Reference(s) |

| Neat PVK | ~380 °C | ~455 °C | Complete gasification with zero residue in an inert atmosphere. | [6] |

| Neat PVK | > 460 °C | Not Specified | Synthesized high molar mass PVK showed exceptional thermal stability. | [3][5] |

| PVK-Polystyrene Composite (PVK-30) | ~320 °C | ~420 °C | Blending with polystyrene slightly reduces thermal stability compared to neat PVK. | [4] |

| PVK-Polystyrene Composite (PVK-50) | ~320 °C | ~420 °C | Degradation pattern is similar to the PVK-30 composite. | [4] |

Degradation Mechanism of PVK

The thermal degradation of Poly(9-Vinylcarbazole) is a complex process that occurs in multiple stages. Under an inert atmosphere (pyrolysis), the mechanism primarily involves the scission of the polymer backbone and the detachment of the carbazole side groups.

-

Initial Stage: The first phase of weight loss, often observed at lower temperatures (150-320 °C), is typically attributed to the volatilization of trapped solvents, moisture, or unreacted low-molecular-weight oligomers.[4]

-

Main Degradation Stage: The primary degradation occurs at higher temperatures (>350 °C), involving the random scission of the C-C bonds in the polymer backbone.[4] This process breaks the long polymer chains into smaller, more volatile fragments.

-

Side-Chain Degradation: Concurrently, the C-N bond connecting the carbazole side group to the polymer backbone can cleave. This releases carbazole and its derivatives.

-

Char Formation: At very high temperatures, the remaining material can undergo further reactions to form a stable carbonaceous char.

The degradation products consist mainly of aromatic hydrocarbons and nitrogen-containing compounds originating from the carbazole units.

Experimental Analysis of Thermal Stability

The thermal properties of 9-Vinylcarbazole and PVK are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It provides critical data on decomposition temperatures, the amount of volatile components, and the quantity of inorganic residue.[8]

Generic Experimental Protocol for TGA of PVK:

-

Instrument Calibration: Calibrate the TGA instrument's mass and temperature sensors using certified reference materials.[9]

-

Sample Preparation: Place a small amount of the PVK sample (typically 5–10 mg) into a clean, pre-weighed TGA crucible (e.g., alumina (B75360) or platinum).[10] A smaller sample size minimizes thermal gradients and ensures accurate measurements.[10]

-

Atmosphere Control: Purge the furnace and balance with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20–50 mL/min) to prevent oxidative degradation.[6][10]

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant linear heating rate, typically 10 or 20 °C/min.[7][11]

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting TGA curve plots percent weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps identify the temperatures of maximum decomposition.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Generic Experimental Protocol for DSC of PVK:

-

Sample Preparation: Accurately weigh a small sample of PVK (typically 5–10 mg) and seal it in an aluminum DSC pan.

-

Heating and Cooling Program: Place the sample pan and an empty reference pan into the DSC cell. Subject the sample to a controlled thermal cycle, for example:

-

Heat from ambient to a temperature above the expected Tg (e.g., 250 °C) at a rate of 10 °C/min to erase the polymer's thermal history.

-

Cool the sample back to ambient temperature.

-

Perform a second heating scan at the same rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[11]

-

-

Atmosphere: Conduct the measurement under a continuous flow of inert gas (e.g., nitrogen).[11]

Conclusion

Both 9-Vinylcarbazole and its polymer, Poly(9-Vinylcarbazole), exhibit notable thermal stability. PVK, in particular, is a high-performance material capable of withstanding significant thermal stress, as evidenced by its high glass transition temperature and decomposition temperatures typically exceeding 350 °C. Its degradation primarily occurs via main-chain and side-chain scission at elevated temperatures. The standardized experimental protocols outlined, centered on TGA and DSC, are essential for accurately characterizing these properties, ensuring material quality, and predicting performance in demanding research and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]

- 9. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]

- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends [scirp.org]

- 12. azom.com [azom.com]

An In-depth Technical Guide to the Electronic and Optical Properties of 9-Vinylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Vinylcarbazole (9VK) is an aromatic heterocyclic organic compound that serves as a crucial monomer for the synthesis of poly(9-vinylcarbazole) (PVK), a well-known hole-transporting and photoconductive polymer.[1] The unique electronic and optical properties of both the monomer and the resulting polymer have positioned them as key materials in the field of organic electronics, with applications ranging from organic light-emitting diodes (OLEDs) and solar cells to photoreceptors.[1] This technical guide provides a comprehensive overview of the core electronic and optical properties of 9-Vinylcarbazole and its polymer, PVK, including detailed experimental protocols for their characterization and a summary of key quantitative data. While the primary applications of 9VK and PVK are in materials science, their derivatives are also being explored for biomedical applications, such as in drug delivery systems.

Core Electronic and Optical Properties

The electronic and optical properties of 9-Vinylcarbazole and its polymer are fundamentally derived from the carbazole (B46965) moiety, a nitrogen-containing aromatic heterocycle. This structure imparts excellent hole-transporting capabilities and thermal stability.[2] Polymerization of the vinyl group leads to the formation of PVK, a high-molecular-weight polymer with distinct characteristics compared to its monomeric precursor.

Data Presentation: A Comparative Analysis

The following tables summarize the key electronic and optical properties of 9-Vinylcarbazole (monomer) and poly(9-vinylcarbazole) (polymer) for easy comparison.

Table 1: Electronic Properties

| Property | 9-Vinylcarbazole (Monomer) | Poly(9-vinylcarbazole) (PVK) |

| HOMO Energy Level (eV) | -5.83 (estimated from cyclic voltammetry)[3] | -5.8[4] |

| LUMO Energy Level (eV) | -2.99 (estimated from cyclic voltammetry and optical band gap)[3] | -2.2[4] |

| Ionization Potential (eV) | ~5.1[3] | Not widely reported |

| Electron Affinity (eV) | ~2.5[3] | Not widely reported |

Table 2: Optical Properties

| Property | 9-Vinylcarbazole (Monomer) | Poly(9-vinylcarbazole) (PVK) |

| UV-Vis Absorption Peaks (nm) | ~260, 290, 330, 343 | ~260, 295, 332, 345[5] |

| Molar Extinction Coefficient (ε) | High in the UV region | Not applicable (reported for monomer) |

| Photoluminescence Emission Maximum (nm) | ~360-380 | ~360-480 (broad excimer emission)[6][7] |

| Fluorescence Quantum Yield (Φ) | ~0.60 (in solution)[8] | Varies with molecular weight and environment |

| Optical Band Gap (eV) | ~3.5 | ~3.5[1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 9-Vinylcarbazole and Poly(9-vinylcarbazole) are provided below.

Synthesis and Purification of 9-Vinylcarbazole

Objective: To synthesize 9-Vinylcarbazole from carbazole and acetylene (B1199291).

Materials:

-

Carbazole

-

Potassium hydroxide (B78521) (KOH)

-

N-methylpyrrolidone (NMP)

-

Acetylene gas

-

Hexane

Procedure:

-

In a pressure-resistant glass vessel, combine carbazole (2 g) and potassium hydroxide (0.04 g) in N-methylpyrrolidone (10 ml).

-

Heat the mixture to 80°C and stir for 30 minutes to facilitate the formation of the potassium salt of carbazole.

-

Introduce acetylene gas into the vessel and increase the temperature to 160°C.

-

Maintain the reaction under normal pressure for 2.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product by recrystallization from methanol to obtain crystalline 9-Vinylcarbazole.

Synthesis and Purification of Poly(9-vinylcarbazole)

Objective: To polymerize 9-Vinylcarbazole via free radical polymerization and purify the resulting polymer.

Materials:

-

9-Vinylcarbazole (monomer)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

-

Toluene (B28343) (solvent)

-

Methanol (non-solvent)

Procedure:

-

Dissolve 9-Vinylcarbazole monomer in toluene in a reaction flask.

-

Add AIBN as the free radical initiator.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature suitable for AIBN decomposition (typically around 60-70°C).

-

Allow the polymerization to proceed for a specified time to achieve the desired molecular weight.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Filter the precipitated poly(9-vinylcarbazole).

-

To further purify the polymer and remove any unreacted monomer, re-dissolve the polymer in a minimal amount of a good solvent like chloroform and re-precipitate it in hot methanol.[2]

-

Collect the purified polymer by filtration and dry it under vacuum.

Characterization Protocols

Objective: To determine the HOMO and LUMO energy levels of 9-Vinylcarbazole.

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

Procedure:

-

Prepare a solution of 9-Vinylcarbazole in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

-

Use a standard three-electrode setup: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel (B162337) reference electrode.

-

Record the cyclic voltammogram by scanning the potential towards positive values to observe the oxidation peak and then reversing the scan.

-

The onset potential of the first oxidation peak can be used to estimate the HOMO energy level using the following equation: EHOMO = - (Eox, onset - E1/2, Fc/Fc+ + 4.8) eV, where E1/2, Fc/Fc+ is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.

-

The LUMO energy level can be estimated from the HOMO level and the optical band gap (Eg) obtained from UV-Vis spectroscopy: ELUMO = EHOMO + Eg.

Objective: To determine the absorption spectrum and optical band gap of 9-Vinylcarbazole and PVK.

Instrumentation: A UV-Vis spectrophotometer.

Procedure for Solution-State Measurement (9VK):

-

Prepare a dilute solution of 9-Vinylcarbazole in a UV-transparent solvent (e.g., cyclohexane (B81311) or ethanol).

-

Use a quartz cuvette to hold the sample and the solvent blank.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

The absorption maxima (λmax) provide information about the electronic transitions.

Procedure for Thin-Film Measurement (PVK):

-

Prepare a thin film of PVK on a quartz substrate by spin-coating a solution of PVK in a suitable solvent (e.g., chloroform or toluene).

-

Anneal the film to remove any residual solvent.

-

Record the absorption spectrum of the thin film.

-

The optical band gap (Eg) can be determined from the onset of the absorption edge using a Tauc plot.

Objective: To measure the photoluminescence spectrum and quantum yield of 9-Vinylcarbazole.

Instrumentation: A spectrofluorometer.

Procedure:

-

Prepare a dilute solution of 9-Vinylcarbazole in a suitable solvent.

-

Excite the sample at a wavelength where it absorbs strongly (determined from the UV-Vis spectrum).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission intensity (λem) is a key characteristic.

-

The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2), where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Mandatory Visualizations

Experimental Workflow for Characterization of 9-Vinylcarbazole and PVK

Caption: Workflow for the synthesis, purification, and characterization of 9-Vinylcarbazole and PVK.

Fabrication Workflow for a PVK-Based Organic Light-Emitting Diode (OLED)

Caption: Step-by-step workflow for the fabrication of a PVK-based OLED.

References

Methodological & Application

Synthesis of Poly(9-vinylcarbazole) for Organic Electronics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(9-vinylcarbazole) (PVK), a versatile polymer widely utilized in the field of organic electronics due to its excellent hole-transporting properties, high thermal stability, and photoconductivity.[1][2][3] This document outlines common polymerization techniques, including free-radical, cationic, and reversible addition-fragmentation chain-transfer (RAFT) polymerization, and their influence on the resulting polymer characteristics. Furthermore, it details the application of PVK in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), offering insights into device fabrication and performance.

Overview of Poly(9-vinylcarbazole)

Poly(9-vinylcarbazole) is a thermoplastic polymer produced from the monomer 9-vinylcarbazole.[3] Its carbazole (B46965) side groups facilitate hole transport, making it a crucial component in various organic electronic devices.[1][2] The choice of polymerization method significantly impacts the molecular weight (Mw), polydispersity index (PDI), and, consequently, the performance of the final device.

Polymerization Methods: A Comparative Summary

The selection of a suitable polymerization technique is critical for tailoring the properties of PVK for specific applications. The following table summarizes the key characteristics of PVK synthesized via different methods.

| Polymerization Method | Typical Initiator/Catalyst | Typical Molecular Weight (Mw) | Polydispersity Index (PDI) | Key Advantages | Key Disadvantages |

| Free-Radical Polymerization | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide | High (e.g., ~1,100,000 g/mol )[4] | Broad (typically > 2) | Simple, robust, high yield | Poor control over Mw and PDI |

| Cationic Polymerization | Protic acids (e.g., HCl), Lewis acids | Variable, can achieve high Mw | Can be broad or narrow depending on conditions | Can produce stereoregular polymers | Sensitive to impurities, side reactions |

| RAFT Polymerization | AIBN (initiator) + RAFT agent (e.g., trithiocarbonates) | Controlled, predictable | Narrow (typically < 1.5)[5][6] | Excellent control over Mw, PDI, and architecture | Requires synthesis of RAFT agent, more complex |

Experimental Protocols

Free-Radical Polymerization of 9-Vinylcarbazole

This protocol describes a standard free-radical polymerization using AIBN as the initiator.

Materials:

-

9-vinylcarbazole (NVC) monomer

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Hexane

Procedure:

-

Purify the NVC monomer by recrystallization from a mixture of methanol and hexane.

-

In a Schlenk flask, dissolve the purified NVC monomer in anhydrous toluene.

-

Add AIBN (typically 1-2 mol% with respect to the monomer) to the solution.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 24 hours.

-

After cooling to room temperature, precipitate the polymer by pouring the solution into a large excess of methanol.

-

Filter the white precipitate and wash it thoroughly with methanol to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at 60 °C overnight.

Characterization: The resulting polymer can be characterized by size exclusion chromatography (SEC) to determine its molecular weight and PDI. A typical free-radical polymerization of NVC can yield PVK with a high molecular weight (Mw ≈ 1,080,000 g/mol ) and a broad PDI of approximately 1.7.[7]

Cationic Polymerization of 9-Vinylcarbazole

This protocol outlines a general procedure for the cationic polymerization of NVC.

Materials:

-

9-vinylcarbazole (NVC) monomer

-

Anhydrous dichloromethane (B109758) (DCM)

-

Initiator (e.g., boron trifluoride etherate, BF₃·OEt₂)

-

Methanol

Procedure:

-

Purify the NVC monomer and dry the solvent (DCM) thoroughly.

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the NVC monomer in anhydrous DCM.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Add the initiator (e.g., BF₃·OEt₂) dropwise to the stirred solution. The concentration of the initiator will affect the molecular weight of the resulting polymer.

-

Allow the reaction to proceed for the desired time (typically a few hours).

-

Quench the polymerization by adding a small amount of methanol.

-

Precipitate the polymer in a large volume of methanol.

-

Filter, wash with methanol, and dry the polymer under vacuum.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of 9-Vinylcarbazole

This protocol provides a method for the controlled polymerization of NVC using a trithiocarbonate (B1256668) RAFT agent.

Materials:

-

9-vinylcarbazole (NVC) monomer

-

AIBN (initiator)

-

Trithiocarbonate RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)

-

Anhydrous 1,4-dioxane

-

Methanol

Procedure:

-

Purify the NVC monomer and AIBN. Synthesize the RAFT agent according to literature procedures.

-

In a Schlenk tube, combine the NVC monomer, RAFT agent, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C) for the specified reaction time.

-

Quench the polymerization by rapid cooling in an ice bath and exposure to air.

-

Precipitate the polymer in cold methanol.

-

Filter the polymer, wash with methanol, and dry under vacuum.

Application in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

PVK is commonly used as a hole-transporting layer (HTL) or as a host material for emissive dopants in OLEDs.[2] A typical multilayer OLED structure incorporating PVK is as follows:

-

Anode: Indium Tin Oxide (ITO)

-

Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

-

Hole Transport Layer (HTL): Poly(9-vinylcarbazole) (PVK)

-

Emissive Layer (EML): A fluorescent or phosphorescent dye doped into a host material (or PVK itself can be the host)

-

Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)

-

Cathode: A low work function metal, such as Calcium/Aluminum (Ca/Al) or Lithium Fluoride/Aluminum (LiF/Al)

Fabrication Protocol Outline:

-

Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

-

Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function.

-

Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal.

-

Spin-coat a solution of PVK in a suitable solvent (e.g., chlorobenzene) on top of the PEDOT:PSS layer and anneal.

-

Deposit the emissive layer, electron transport layer, and cathode sequentially via thermal evaporation in a high-vacuum chamber.

The performance of PVK-based OLEDs is influenced by the molecular weight of the PVK. For instance, blue-emitting OLEDs have been fabricated with a maximum luminance of 13800 Cd/m² and a maximum external quantum efficiency (EQE) of 1.98%.

Perovskite Solar Cells (PSCs)

In inverted p-i-n PSCs, PVK can be employed as the HTL.[8] A common device architecture is:

-

Substrate: Glass/ITO

-

Hole Transport Layer (HTL): Poly(9-vinylcarbazole) (PVK), often doped with other materials like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) to improve performance.[8]

-

Perovskite Absorber Layer: e.g., Methylammonium lead iodide (CH₃NH₃PbI₃)

-

Electron Transport Layer (ETL): e.g., Phenyl-C₆₁-butyric acid methyl ester (PCBM)

-

Cathode: e.g., Silver (Ag)

Fabrication Protocol Outline:

-

Clean the ITO-coated glass substrate.

-

Spin-coat the PVK solution (with or without dopants) onto the ITO substrate and anneal.

-

Deposit the perovskite precursor solution via spin-coating, followed by an anti-solvent dripping step and thermal annealing to form the crystalline perovskite layer.

-

Spin-coat the ETL material on top of the perovskite layer.

-

Deposit the metal cathode via thermal evaporation.

The use of PVK as an HTL in perovskite solar cells has shown promising results, with power conversion efficiencies (PCEs) being significantly enhanced.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 聚(9-乙烯基咔唑) average Mw ~1,100,000, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. polymersource.ca [polymersource.ca]

- 8. Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer | MDPI [mdpi.com]

Application Notes and Protocols for 9-Vinylcarbazole as a Hole-Transporting Material in OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-Vinylcarbazole (B74595) (NVK) as a precursor to the hole-transporting material, Poly(9-vinylcarbazole) (PVK), in the fabrication of Organic Light-Emitting Diodes (OLEDs). Detailed protocols for the synthesis of PVK and the fabrication of OLED devices are presented, along with key performance data and visualizations to aid in experimental design and execution.

Introduction to 9-Vinylcarbazole and Poly(9-vinylcarbazole)

9-Vinylcarbazole is a critical monomer used in polymer science and organic electronics.[1] Its polymerization leads to Poly(9-vinylcarbazole) (PVK), a well-known p-type thermoplastic π-conjugated semiconducting polymer.[2] PVK is widely utilized as a hole-transporting and electron-blocking layer in OLEDs due to its high thermal and chemical stability, large hole mobility, solution processability, and hydrophobicity.[2] The electrical conduction in PVK is understood to be governed by field-assisted and temperature-activated hopping processes.[2] The versatility and favorable electronic properties of PVK make it a foundational material in the development of efficient and stable OLEDs.[1]

Data Presentation: Properties and Performance

The following tables summarize the key physical and electronic properties of PVK and the performance of OLED devices incorporating PVK as a hole-transporting layer.

Table 1: Physical and Electronic Properties of Poly(9-vinylcarbazole) (PVK)

| Property | Value | References |

| Chemical Formula | (C₁₄H₁₁N)n | [2] |

| CAS Number | 25067-59-8 | [2] |

| HOMO Level | -5.8 eV | [2] |

| LUMO Level | -2.2 eV | [2] |

| Hole Mobility | ~10⁻⁶ cm²/V·s | [3] |

| Solubility | Soluble in THF, o-xylene, chloroform (B151607), chlorobenzene, and dichlorobenzene | [2] |

| Glass Transition Temperature (Tg) | 200–250 °C | [4] |

Table 2: Performance of OLEDs Utilizing PVK as a Hole-Transporting Layer

| Device Structure | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) | References |

| ITO/PEDOT:PSS/PVK/Alq₃/Al | 7 ± 0.1 | - | - | - | [5] |

| ITO/PEDOT:PSS/CdSe-PVK/Alq₃/Al | 5.7 ± 0.1 | - | - | - | [5] |

| ITO/PEDOT:PSS/Znq₂:PVK/Al (annealed) | - | 219 | 0.26 | - | [6] |

| ITO/PEDOT:PSS/LEL/TPBi/Liq/Ag | - | - | ~13-21 | - | [7] |

| ITO/PHF/Al | 23.0 | - | - | - | [8] |

| ITO/PHF:rubrene/Al | - | - | - | - | [8] |

Experimental Protocols

Synthesis of Poly(9-vinylcarbazole) (PVK) via Cationic Polymerization

This protocol describes the synthesis of PVK from the 9-Vinylcarbazole monomer using a cationic polymerization method.[9]

Materials:

-

9-Vinylcarbazole (NVK)

-

Dichloromethane (B109758) (DCM), dry

-

Boron trifluoride diethyl etherate solution (BF₃·OEt₂) in DCM (0.05 v/v)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a 50 mL round-bottom flask, dissolve 1 g of 9-vinylcarbazole (5 mmol) in 50 mL of dry dichloromethane.

-

Place the flask in an ice bath and stir the solution under an inert atmosphere.

-

Add 1.0 mL of the boron trifluoride diethyl etherate solution in dichloromethane to the reaction mixture.

-

Continue the reaction for 10 minutes at 0 °C.

-

Quench the polymerization by adding methanol.

-

Precipitate the resulting polymer in methanol.

-

Isolate the polymer by vacuum filtration, yielding a light-yellow solid.

Purification: The synthesized PVK can be further purified by dissolving it in a suitable solvent like chloroform and re-precipitating it in a non-solvent such as cold acetone (B3395972). This process should be repeated several times to ensure high purity.[10]

Fabrication of a PVK-based OLED Device

This protocol outlines the fabrication of a standard OLED device using PVK as the hole-transporting layer via spin-coating.

Materials and Equipment:

-

Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Poly(9-vinylcarbazole) (PVK) solution in a suitable solvent (e.g., chloroform at 10 g/L)

-

Emissive layer (EML) material solution

-

Electron transport layer (ETL) material (e.g., TPBi)

-

Cathode material (e.g., LiF/Al)

-

Deionized water, isopropanol (B130326), acetone

-

Hellmanex III or similar detergent

-

Ultrasonic bath

-

Spin coater

-

Hotplate

-

Glovebox with an integrated thermal evaporator

-

Encapsulation materials (e.g., epoxy and glass coverslips)

Procedure:

Step 1: Substrate Cleaning

-

Immerse the ITO substrates in a cleaning beaker with a solution of Hellmanex III in deionized water.

-

Sonicate in an ultrasonic bath for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Sonicate in isopropanol for 15 minutes.

-

Sonicate in acetone for 15 minutes.

-

Dry the substrates using a stream of compressed nitrogen.

-

Treat the substrates with UV-ozone for 1 minute to improve the work function of the ITO and remove any residual organic contaminants.[5]

Step 2: Deposition of the Hole Injection Layer (HIL)

-

Filter the PEDOT:PSS solution through a 0.45 µm PES filter.

-

Transfer the cleaned substrates to a spin coater.

-

Spin coat the PEDOT:PSS solution at 5000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[11]

-

Anneal the substrates on a hotplate at 150°C for 5 minutes.[11]

Step 3: Deposition of the Hole-Transporting Layer (HTL)

-

Prepare a solution of PVK in a suitable solvent (e.g., 10 g/L in chloroform).[9]

-

Ensure the solution is fully dissolved by stirring for several hours.

-

Inside a nitrogen-filled glovebox, spin coat the PVK solution onto the PEDOT:PSS layer. A typical spin-coating condition is 5000 rpm for 60 seconds.[5]

-

Anneal the substrate at 85°C for 15 minutes to remove residual solvent.[5]

Step 4: Deposition of the Emissive Layer (EML)

-

Prepare the emissive layer solution.

-

Spin coat the EML solution on top of the PVK layer.

-

Anneal the substrate as required for the specific EML material.

Step 5: Deposition of the Electron-Transporting Layer (ETL) and Cathode

-

Transfer the substrates to a thermal evaporator inside the glovebox.

-

Deposit the ETL (e.g., 20 nm of TPBi) by thermal evaporation.[7]

-

Deposit the cathode, typically a bilayer of a low work function metal and a capping layer (e.g., 2 nm of LiF followed by 100 nm of Al), through a shadow mask to define the active area.[7]

Step 6: Encapsulation

-

To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

Visualizations

Caption: Workflow for the synthesis of Poly(9-vinylcarbazole) via cationic polymerization.

Caption: Step-by-step workflow for the fabrication of a PVK-based OLED.

Caption: Hole transport pathway in a PVK-based OLED device.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of thermal annealing on an emissive layer containing a blend of a small molecule and polymer as host for application in OLEDs - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06271F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Enhancing Blue Emission in Poly(N‑vinylcarbazole): Synthesis, Functionalization with Anthracene, and Mitigation of Aggregation-Caused Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) [mdpi.com]

- 11. ossila.com [ossila.com]

Application Notes and Protocols for the Preparation of 9-Vinylcarbazole-Based Copolymers

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9-Vinylcarbazole (NVC) is a versatile monomer used in the synthesis of poly(9-vinylcarbazole) (PVK) and its copolymers.[1][2] PVK is a well-known p-type thermoplastic polymer with high thermal stability and unique optical and electronic properties, including photoconductivity and hole-transporting capabilities.[3][4] These characteristics make NVC-based copolymers highly valuable in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive materials.[1][3][5][6]

For professionals in drug development, NVC-based copolymers, particularly amphiphilic block copolymers, offer potential as carriers for drug delivery systems due to their biocompatibility and ability to self-assemble into structures like micelles and hydrogels.[6][7][8] The ability to precisely control the copolymer architecture and molecular weight is crucial for tailoring their properties for specific applications. This document provides an overview of key polymerization techniques and detailed protocols for the synthesis of NVC-based copolymers.

Logical Workflow for Copolymer Synthesis

The general process for synthesizing 9-Vinylcarbazole-based copolymers involves several key stages, from reagent preparation to the final characterization of the polymer. The choice of polymerization technique is critical as it dictates the architecture and properties of the resulting copolymer.

Caption: General experimental workflow for NVC-copolymer synthesis.

Method 1: Free Radical Copolymerization

Free radical polymerization is a common and straightforward method for producing NVC-based copolymers.[6][9] This technique typically involves an initiator that generates free radicals, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to initiate the polymerization of vinyl monomers.[10]

Experimental Protocol: Radical Copolymerization of NVC with Styrene

This protocol is adapted from the synthesis of NVC-styrene copolymers.[11]

-

Reagent Preparation :

-

Purify NVC by recrystallization from methanol.

-

Purify styrene by washing with aqueous NaOH solution to remove inhibitors, followed by distillation under reduced pressure.

-

Recrystallize the initiator, benzoyl peroxide (BPO), from a suitable solvent like chloroform/methanol.

-

-

Reaction Setup :

-

Place the desired molar ratios of NVC, styrene, and BPO (typically 1-2 mol% relative to monomers) into a glass ampoule.

-

Add a solvent such as benzene (B151609) or toluene (B28343) if conducting a solution polymerization.

-

Seal the ampoule after subjecting it to several freeze-pump-thaw cycles to remove oxygen.

-

-

Polymerization :

-

Isolation and Purification :

-

Drying :

-

Wash the copolymer with fresh methanol.

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[11]

-

Data Presentation: NVC-Styrene Radical Copolymerization

| Feed Ratio (NVC:Styrene) | Initiator | Solvent | Temp (°C) | Time (h) | NVC in Copolymer (mol%) | Styrene in Copolymer (mol%) | Refractive Index (n²⁰) |

| 10:90 | BPO | Bulk | 70 | 3-4 | 1.95 | 98.05 | 1.6504 |

| 20:80 | BPO | Bulk | 70 | 3-4 | 4.42 | 95.58 | 1.6504 |

| 30:70 | BPO | Bulk | 70 | 3-4 | 7.61 | 92.39 | 1.6504 |

| 40:60 | BPO | Bulk | 70 | 3-4 | 13.65 | 86.35 | 1.6504 |

| 50:50 | BPO | Bulk | 70 | 3-4 | 22.42 | 77.58 | 1.6504 |

| Data adapted from Mammadli S.B., et al., 2022.[11] |

Method 2: Cationic Polymerization

Cationic polymerization of NVC can be initiated by various cationic initiators, including Lewis acids and stable organic cations.[12][13] This method can proceed very rapidly and can be sensitive to the solvent and reaction conditions.[12][14] Under specific conditions, living cationic polymerization can be achieved, allowing for control over molecular weight and the synthesis of block copolymers.[15]

Experimental Protocol: Living Cationic Polymerization of NVC

This protocol is based on achieving a stereospecific living polymerization using a multicomponent initiating system.[15]

-

Reagent Preparation :

-

Ensure all reagents (NVC, initiator, Lewis acid, salt) and solvents (e.g., toluene, dichloromethane) are rigorously dried and purified. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

-

Reaction Setup :

-

In a baked-out Schlenk flask under inert atmosphere, dissolve the Lewis acid (e.g., ZnCl₂) and a salt (e.g., nBu₄NCl) in the chosen solvent.

-

In a separate flask, prepare a solution of the NVC monomer.

-

Cool both solutions to the desired reaction temperature (e.g., 0°C or -20°C).

-

-

Initiation and Polymerization :

-

Add the initiator (e.g., CF₃SO₃H) to the monomer solution.

-

Transfer the monomer-initiator mixture to the flask containing the Lewis acid and salt to start the polymerization.

-

Maintain the reaction at the set temperature with stirring for the desired duration. Monitor the reaction progress by taking aliquots for conversion analysis (e.g., ¹H NMR).

-

-

Termination and Isolation :

-

Quench the polymerization by adding a terminating agent, such as pre-chilled methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Filter the resulting polymer.

-

-

Drying :

-

Wash the polymer repeatedly with the non-solvent.

-

Dry the polymer under vacuum at a suitable temperature until constant weight is achieved.

-

Data Presentation: Stereospecific Living Cationic Polymerization of NVC

| Initiator System | [NVC]:[Initiator]:[Salt]:[Lewis Acid] | Solvent | Temp (°C) | Mn (kDa) | PDI (Mw/Mn) | Isotacticity (mm %) |

| CF₃SO₃H / nBu₄NCl / ZnCl₂ | 100:1:1:10 | Toluene | 0 | 18.1 | 1.33 | 94 |

| CF₃SO₃H / nBu₄NCl / ZnCl₂ | 200:1:1:10 | Toluene | 0 | 31.8 | 1.28 | 93 |

| CF₃SO₃H / nBu₄NBr / ZnBr₂ | 100:1:1:10 | Toluene | 0 | 17.5 | 1.35 | 87 |

| CF₃SO₃H / nBu₄NI / ZnI₂ | 100:1:1:10 | Toluene | 0 | 17.1 | 1.38 | 79 |

| Data adapted from Watanabe, H., et al., ACS Macro Letters, 2020.[15] |

Method 3: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with well-controlled molecular weights, low polydispersity, and complex architectures like block copolymers.[16][17] The process relies on a chain transfer agent (CTA) to mediate the polymerization.[18]

Caption: Key steps in the RAFT polymerization mechanism.

Experimental Protocol: Microwave-Assisted RAFT Polymerization of NVC

This protocol describes the synthesis of star-shaped poly(N-vinylcarbazole) using a multifunctional CTA and microwave heating to accelerate the reaction.[16]

-

Reagent Preparation :

-

Recrystallize NVC twice from methanol.

-

Use the chain transfer agent (CTA), such as 1,3,5-benzyl tri(diethyldithiocarbamate), and initiator (AIBN) as received or purified.

-

-

Reaction Setup :

-

In a 10 mL glass vial equipped with a magnetic stirrer, prepare a solution of NVC (e.g., 0.3865 g, 2 mmol), CTA (e.g., 5.6 mg, 0.01 mmol), and AIBN (e.g., 1.7 mg, 0.01 mmol) in a suitable solvent like 1,4-dioxane (B91453) (2.0 mL).[16]

-

Seal the vial and purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove oxygen.

-

-

Polymerization :

-

Place the reaction vial into the cavity of a microwave reactor.

-

Set the temperature program (e.g., to 70°C) and run for the desired time (e.g., 60 to 240 minutes).[16]

-

-

Isolation and Purification :

-

After the reaction, cool the vial.

-

Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.

-

Collect the polymer by filtration.

-

-

Drying :

-

Dry the isolated polymer in a vacuum oven at 40-50°C until a constant weight is obtained.

-

Data Presentation: RAFT Polymerization of NVC

| Entry | [NVK]₀:[CTA]₀:[AIBN]₀ Ratio | Time (min) | Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |

| 1 | 200:1:1 | 60 | 17 | 10,800 | 1.41 |

| 2 | 200:1:1 | 120 | 25 | 13,200 | 1.45 |

| 3 | 200:1:1 | 240 | 38 | 16,500 | 1.50 |

| 4 | 400:2:1 | 60 | 15 | 12,500 | 1.48 |

| 5 | 400:2:1 | 120 | 22 | 15,300 | 1.52 |

| 6 | 400:2:1 | 240 | 35 | 19,100 | 1.55 |

| Data adapted from Gaina, C., et al., Polymers, 2011.[16] Note: The CTA used was a three-functional dithiocarbamate. |

Applications in Drug Development

While NVC-based polymers are primarily known for their electronic properties, their unique characteristics are being explored for biomedical applications.[7] The synthesis of block copolymers using controlled polymerization techniques is particularly relevant.[19][20]

-

Drug Delivery Carriers : Amphiphilic block copolymers containing a hydrophobic NVC-based segment and a hydrophilic segment can self-assemble in aqueous solutions to form micelles or other nanostructures.[8] These structures can encapsulate hydrophobic therapeutic agents, potentially improving their solubility and enabling targeted delivery.[7][8]

-

Biosensors : The fluorescent properties of the carbazole (B46965) moiety can be exploited in the development of biosensors.[6] Copolymers can be designed to change their fluorescence upon binding to specific biological targets.

-

Antibacterial Materials : Nanocomposites of PVK with materials like graphene have been shown to possess bacterial toxicity while maintaining low cytotoxicity to human cells, suggesting their potential use in antibacterial coatings for medical devices.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pslc.ws [pslc.ws]

- 10. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]

- 11. cyberleninka.ru [cyberleninka.ru]

- 12. earchive.tpu.ru [earchive.tpu.ru]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols: 9-Vinylcarbazole in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-Vinylcarbazole (NVK) and its polymer, poly(9-vinylcarbazole) (PVK), in the rapidly advancing field of perovskite solar cells (PSCs). The unique electronic and physical properties of PVK make it a versatile material for enhancing the efficiency, stability, and scalability of PSCs. This document details its primary applications as a hole transport layer (HTL), an interfacial modifier, and a passivating agent, complete with experimental data and detailed protocols.

Core Applications of 9-Vinylcarbazole in Perovskite Solar Cells

9-Vinylcarbazole, primarily in its polymerized form (PVK), offers several advantages in the architecture of perovskite solar cells. Its carbazole (B46965) moieties provide excellent hole mobility and its polymeric nature allows for the formation of uniform, hydrophobic films. These characteristics are leveraged in three main applications:

-

Hole Transport Layer (HTL): PVK can be used as the primary material for extracting and transporting holes from the perovskite absorber layer to the electrode. It serves as a cost-effective and stable alternative to the commonly used spiro-OMeTAD.

-

Interfacial Modifier: Thin layers of PVK can be inserted at various interfaces within the solar cell, such as between the perovskite and the electron transport layer (ETL) or between the perovskite and the HTL. This modification can improve energy level alignment, reduce charge recombination, and enhance the crystallinity of the perovskite film.

-